4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride
Overview
Description
“4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1019567-85-1. It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-{[(1-phenylethyl)amino]methyl}benzonitrile hydrochloride . It is a solid at room temperature and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored at temperatures between 0-5°C . The compound has a molecular weight of 272.78 .Scientific Research Applications
Synthesis and Chemical Structure
- 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride is involved in various synthesis processes and chemical structure analyses. For instance, Ju Xiu-lia (2015) describes its role in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its significance as an intermediate in pharmaceutical synthesis Ju Xiu-lia, 2015. Additionally, Köhn & Hättig (2004) studied the nature of low-lying singlet states in similar compounds, providing insights into their electronic structure Köhn & Hättig, 2004.
Bioactivity and Pharmaceutical Research
- Research by Clark & Davenport (1987) on analogues of 4-amino-N-(1-phenylethyl)benzamide, a compound related to this compound, explores the structure-activity relationship in anticonvulsant drugs Clark & Davenport, 1987. This indicates the compound's potential use in developing new pharmaceutical agents.
Synthesis Methods and Novel Compounds
- Rao et al. (2014) describe the synthesis of novel compounds starting from p-aminobenzonitrile, demonstrating the versatility of benzonitrile derivatives in creating new biologically potent molecules Rao et al., 2014.
Application in Material Science
- Čík et al. (1991) investigated the influence of a polymer medium on the photolysis of a similar benzonitrile derivative, suggesting applications in material science and photophysics Čík et al., 1991.
Exploration in Organic Chemistry
- Research by Elassar (2012) on polysubstituted pyrrole derivatives, which can be synthesized from benzonitrile derivatives, expands the understanding of organic synthesis and potential bioactivity Elassar, 2012.
Medicinal Chemistry and Drug Design
- Ashimori et al. (1991) synthesized optically active compounds from a related benzonitrile derivative, demonstrating its utility in medicinal chemistry and drug design Ashimori et al., 1991.
Safety and Hazards
The safety data sheet (SDS) for “4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” should be consulted for detailed safety and hazard information. The SDS contains important information about how to handle the compound safely, what personal protective equipment to use, and what to do in case of an accident .
Properties
IUPAC Name |
4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMFWFOKYKXKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721128 | |
Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019567-85-1 | |
Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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